4-Chloro-2-fluorophenyl chloroformate

Description

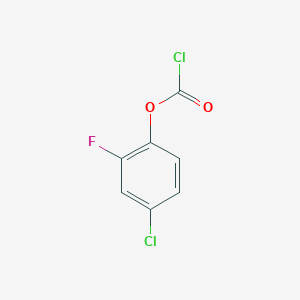

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3Cl2FO2 |

|---|---|

Molecular Weight |

209.00 g/mol |

IUPAC Name |

(4-chloro-2-fluorophenyl) carbonochloridate |

InChI |

InChI=1S/C7H3Cl2FO2/c8-4-1-2-6(5(10)3-4)12-7(9)11/h1-3H |

InChI Key |

SIPAGBDVMHUCGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)OC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving 4 Chloro 2 Fluorophenyl Chloroformate

Precursor Synthesis and Halogenation Strategies for Aromatic Scaffolds

The primary precursor for the synthesis of 4-chloro-2-fluorophenyl chloroformate is 4-chloro-2-fluorophenol (B1580588). The generation of this specific polysubstituted aromatic scaffold can be achieved through several synthetic pathways, which strategically introduce the required halogen atoms and the hydroxyl group onto the benzene (B151609) ring.

A common strategy involves the transformation of an amino group on a pre-halogenated aniline (B41778). For instance, the synthesis can begin with 4-chloro-2-fluoroaniline (B1294793). This aniline derivative can be prepared by methods such as the hydrolysis of 4-chloro-2-fluoroacetanilide using a base like sodium hydroxide (B78521) in ethanol. prepchem.com Alternatively, the catalytic hydrogenation of 4-chloro-2-fluoronitrobenzene (B1582716) serves as another route to obtain the necessary aniline precursor. nbinno.comchemicalbook.com

Once 4-chloro-2-fluoroaniline is obtained, a crucial step is the conversion of the amino group (-NH₂) into a hydroxyl group (-OH). This is typically accomplished via a diazotization reaction, followed by hydrolysis. The aniline is treated with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid to form a diazonium salt. orgsyn.org This intermediate is often unstable and is immediately subjected to hydrolysis, typically by heating the aqueous solution, which liberates nitrogen gas and introduces the hydroxyl group onto the aromatic ring to yield the target 4-chloro-2-fluorophenol.

Another halogenation strategy involves the direct chlorination of a fluorinated precursor. For example, the chlorination of 4-fluorophenol (B42351) using agents like chlorine gas or sulfuryl chloride in the presence of water can selectively introduce a chlorine atom at the ortho-position to the hydroxyl group, yielding 2-chloro-4-fluorophenol, an isomer of the desired precursor. google.com While this demonstrates the principle of direct halogenation, achieving the specific 4-chloro-2-fluoro substitution pattern requires careful selection of starting materials and reaction conditions to control the regioselectivity of the halogenation steps.

| Starting Material | Key Transformation | Product |

| 4-Chloro-2-fluoroacetanilide | Basic Hydrolysis | 4-Chloro-2-fluoroaniline |

| 4-Chloro-2-fluoronitrobenzene | Catalytic Hydrogenation | 4-Chloro-2-fluoroaniline |

| 4-Chloro-2-fluoroaniline | Diazotization & Hydrolysis | 4-Chloro-2-fluorophenol |

Carbonyl Chlorination Techniques for this compound Formation

The conversion of 4-chloro-2-fluorophenol to its corresponding chloroformate is achieved through carbonyl chlorination, a reaction that transforms the phenolic hydroxyl group into a chloroformyl group (-OCOCl). The most established method for this transformation is the use of phosgene (B1210022) (COCl₂) or its safer, solid-state equivalents like triphosgene.

The reaction involves the nucleophilic attack of the phenoxide ion (formed by deprotonation of the phenol) on the electrophilic carbon atom of phosgene. This process results in the formation of the chloroformate and a chloride ion. Typically, the reaction is carried out in an inert solvent and may include a base to facilitate the deprotonation of the phenol (B47542) and to neutralize the hydrogen chloride byproduct.

Optimization of Reaction Conditions for Yield and Purity

The efficiency and selectivity of the carbonyl chlorination reaction are highly dependent on the reaction conditions. Optimization is critical to maximize the yield of this compound while minimizing the formation of byproducts, such as the corresponding diaryl carbonate.

Key parameters for optimization include:

Temperature: The reaction is often conducted at low temperatures (e.g., 0–10 °C) to control the reactivity of phosgene and minimize side reactions.

Base: The choice of base is important. Tertiary amines like triethylamine (B128534) or pyridine (B92270) are commonly used. In some protocols, an aqueous base like sodium hydroxide is used under interfacial conditions.

Solvent: Aprotic solvents such as toluene, dichloromethane, or ethyl acetate (B1210297) are typically employed as they are inert to the reactants.

Reagent Addition: The order and rate of addition of reagents can significantly impact the outcome. For instance, adding the phenol to a solution of phosgene can sometimes improve the yield compared to the reverse addition.

| Parameter | Condition | Rationale |

| Temperature | Low (0–10 °C) | Controls reactivity, minimizes side products. |

| Phosgenating Agent | Phosgene, Triphosgene | Efficient carbonyl chlorination source. |

| Base | Tertiary amines, NaOH | Neutralizes HCl, facilitates phenoxide formation. |

| Solvent | Aprotic (Toluene, CH₂Cl₂) | Provides an inert reaction medium. |

Novel Synthetic Approaches to Phenyl Chloroformates

Concerns over the high toxicity of phosgene have driven research into alternative, safer methods for synthesizing chloroformates. One innovative approach is the "photo-on-demand" in situ synthesis. organic-chemistry.org This method utilizes chloroform (B151607) (CHCl₃) as both a solvent and a reagent. Under UV irradiation and in the presence of oxygen, chloroform is converted into phosgene directly within the reaction mixture, which then reacts with the alcohol or phenol present. This technique avoids the handling and storage of bulk phosgene gas.

Another strategy involves the use of alternative carbonylating agents. For example, compounds like 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylates have been developed as stable and eco-friendly alternatives to traditional chloroformates for the synthesis of carbonates, showcasing a move away from phosgene-based reagents. organic-chemistry.org The development of such phosgene-free routes is a significant area of research aimed at improving the safety and environmental profile of chloroformate synthesis. rsc.orgrsc.org

Derivatization Reactions Mediated by this compound

This compound is a valuable reagent primarily used as an electrophilic building block. The chloroformate group is highly reactive toward nucleophiles, making it an excellent agent for introducing the (4-chloro-2-fluorophenoxy)carbonyl group into various molecules.

Synthesis of Substituted Carbamates

One of the most common applications of phenyl chloroformates is in the synthesis of carbamates. This compound reacts readily with primary and secondary amines to form N-substituted carbamates. niscpr.res.inorganic-chemistry.org The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine nitrogen attacks the carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion.

This reaction is typically performed in the presence of a base (such as triethylamine or potassium carbonate) to neutralize the hydrochloric acid generated during the reaction. niscpr.res.in The resulting carbamates are often stable compounds with applications in pharmaceuticals and agrochemicals, where the carbamate (B1207046) moiety can act as a key functional group or a protective group. nih.gov The specific electronic properties imparted by the chloro and fluoro substituents on the phenyl ring can influence the reactivity of the chloroformate and the properties of the final carbamate product.

| Nucleophile (Amine) | Base | Product |

| Primary Amine (R-NH₂) | K₂CO₃, Et₃N | N-Alkyl/Aryl Carbamate |

| Secondary Amine (R₂-NH) | K₂CO₃, Et₃N | N,N-Dialkyl/Aryl Carbamate |

Formation of Aromatic Esters and Carbonate Analogs

In a manner analogous to its reaction with amines, this compound reacts with alcohols and phenols to form carbonate esters. This reaction also follows a nucleophilic acyl substitution pathway, where the oxygen atom of the alcohol or phenol acts as the nucleophile.

The reaction with an alcohol (R'-OH) yields an unsymmetrical alkyl aryl carbonate. When reacted with another phenol, it forms an unsymmetrical diaryl carbonate. These reactions are also typically conducted in the presence of a base to deprotonate the hydroxyl group of the nucleophile, thereby increasing its nucleophilicity. The resulting carbonate analogs are important intermediates in organic synthesis and are found in various materials, including polymers. The use of activated chloroformates, such as those with electron-withdrawing groups like 4-nitrophenyl chloroformate, is a well-established method for synthesizing carbonates, and this compound is expected to exhibit similar reactivity. researchgate.netacs.org

Exploration of Transcarbonylation Reactions

Transcarbonylation reactions involving this compound represent a cornerstone of its synthetic utility. This process involves the transfer of the carbonyl moiety from the chloroformate to a nucleophile, typically an alcohol or an amine, to generate the corresponding carbonate or carbamate, respectively. These reactions are fundamental in organic synthesis for the construction of more complex molecules and for the introduction of protecting groups.

The general reactivity of chloroformates is well-established, and this compound is expected to follow these established reaction pathways. wikipedia.org The presence of the electron-withdrawing chloro and fluoro substituents on the phenyl ring is anticipated to enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Reaction with Alcohols to form Carbonates:

In the presence of an alcohol (R'OH) and typically a non-nucleophilic base to scavenge the liberated HCl, this compound undergoes a transcarbonylation reaction to yield a mixed diaryl or alkyl-aryl carbonate. wikipedia.orgorganic-chemistry.org

General Reaction Scheme: C₇H₃Cl₂FO₂ + R'OH + Base → C₇H₄ClFO₂-OR' + Base·HCl

This reaction is pivotal for the synthesis of various unsymmetrical carbonates, which are valuable intermediates in medicinal chemistry and materials science. nih.govresearchgate.netrsc.org The reaction conditions are generally mild, proceeding efficiently at or below room temperature.

Reaction with Amines to form Carbamates:

Analogously, the reaction of this compound with primary or secondary amines (R'R''NH) affords the corresponding N-substituted carbamates. wikipedia.orgorganic-chemistry.orggoogle.com This transformation is of particular importance in the synthesis of pharmaceuticals and agrochemicals, as the carbamate functional group is a common motif in biologically active molecules. nih.govniscpr.res.in

General Reaction Scheme: C₇H₃Cl₂FO₂ + R'R''NH + Base → C₇H₄ClFO₂-NR'R'' + Base·HCl

The following table provides illustrative examples of potential transcarbonylation reactions with this compound, based on the general reactivity of chloroformates.

| Nucleophile (Reactant) | Product Class | Potential Product Name |

| Ethanol | Carbonate | Ethyl 4-chloro-2-fluorophenyl carbonate |

| Phenol | Carbonate | Phenyl 4-chloro-2-fluorophenyl carbonate |

| Benzylamine | Carbamate | Benzyl (4-chloro-2-fluorophenyl)carbamate |

| Diethylamine | Carbamate | N,N-Diethyl-4-chloro-2-fluorophenylcarbamate |

Advanced Spectroscopic and Chromatographic Techniques for Reaction Monitoring and Product Isolation

The successful synthesis and characterization of compounds derived from this compound rely heavily on the application of modern analytical techniques. Spectroscopic and chromatographic methods are indispensable for monitoring the progress of transcarbonylation reactions, identifying products and intermediates, and ensuring the purity of the isolated materials.

Spectroscopic Techniques for Structural Elucidation:

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural characterization of the products of transcarbonylation reactions.

¹H NMR spectroscopy would be used to identify the proton signals of the aromatic ring and the alkyl or aryl groups introduced from the nucleophile.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule, including the characteristic carbonyl carbon of the carbonate or carbamate.

¹⁹F NMR spectroscopy is particularly useful for confirming the presence and chemical environment of the fluorine atom on the phenyl ring. cas.cn

Infrared (IR) spectroscopy is employed to detect the presence of key functional groups. The strong carbonyl (C=O) stretching absorption is a diagnostic feature for both the starting chloroformate and the resulting carbonate or carbamate products, with the exact frequency providing clues to the electronic environment of the carbonyl group.

Mass Spectrometry (MS) is crucial for determining the molecular weight of the products and for obtaining information about their fragmentation patterns, which aids in structural confirmation.

Chromatographic Techniques for Reaction Monitoring and Purification:

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of a reaction in real-time. researchgate.net By taking aliquots from the reaction mixture at various time points, the disappearance of the starting materials and the appearance of the product can be quantified, allowing for the determination of reaction kinetics and optimization of reaction conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile derivatives. Chloroformates are often used as derivatizing agents to enhance the volatility of polar analytes, such as amino acids, for GC-MS analysis. wikipedia.orgcore.ac.ukscience.govresearchgate.netsemanticscholar.orgnih.gov The products of transcarbonylation reactions with this compound can be analyzed by GC-MS to confirm their identity and purity.

For the isolation and purification of the synthesized carbonates and carbamates, column chromatography is a standard and effective method. The choice of stationary and mobile phases is tailored to the polarity of the target compound.

The following table summarizes the key analytical techniques and their applications in the context of reactions involving this compound.

| Analytical Technique | Application | Key Information Obtained |

| ¹H, ¹³C, ¹⁹F NMR | Structural Elucidation | Connectivity of atoms, chemical environment of nuclei |

| Infrared (IR) Spectroscopy | Functional Group Analysis | Presence of carbonyl (C=O) and other functional groups |

| Mass Spectrometry (MS) | Molecular Weight Determination | Molecular formula, fragmentation patterns |

| HPLC | Reaction Monitoring | Reaction kinetics, purity assessment |

| GC-MS | Analysis of Volatile Derivatives | Identification and quantification of products |

| Column Chromatography | Product Isolation | Purification of the target compound |

Mechanistic Studies of 4 Chloro 2 Fluorophenyl Chloroformate Reactivity

Elucidation of Reaction Kinetics and Rate-Determining Steps

The kinetics of solvolysis for compounds like 4-chloro-2-fluorophenyl chloroformate are generally studied by monitoring the production of acid in a variety of solvents. The reactions typically follow first-order kinetics, and the specific rates of solvolysis (k) are determined. For analogous aryl chloroformates, the rate-determining step is often the initial addition of a nucleophile (solvent molecule) to the carbonyl carbon, forming a tetrahedral intermediate. This is part of an addition-elimination (association-dissociation) pathway. mdpi.com

The extended Grunwald-Winstein equation is a powerful tool for analyzing the specific rates of solvolysis and gaining insight into the transition state of the rate-determining step. The equation is expressed as:

log(k/k₀) = lNT + mYCl

where:

k and k₀ are the specific rates of solvolysis in a given solvent and in the reference solvent (80% ethanol), respectively.

l is the sensitivity of the solvolysis rate to the solvent nucleophilicity (NT).

m is the sensitivity of the solvolysis rate to the solvent ionizing power (YCl).

For phenyl chloroformate, which serves as a benchmark for bimolecular addition-elimination reactions, the l value is approximately 1.6 to 1.7, and the m value is around 0.5 to 0.6. mdpi.com A high l value indicates a high sensitivity to solvent nucleophilicity, which is characteristic of a bimolecular mechanism where the nucleophile is directly involved in the rate-determining step.

A hypothetical data table for the solvolysis of this compound, based on analogous compounds, might look as follows:

| Solvent | NT | YCl | k (s⁻¹) (Hypothetical) |

| 100% Ethanol | 0.37 | -2.52 | 1.5 x 10⁻⁴ |

| 90% Ethanol | 0.37 | -0.85 | 3.0 x 10⁻⁴ |

| 80% Ethanol | 0.37 | 0.00 | 5.0 x 10⁻⁴ |

| 50% Ethanol | 0.33 | 2.19 | 8.0 x 10⁻⁴ |

| 100% Methanol | 0.17 | -1.12 | 4.5 x 10⁻⁴ |

| 90% Acetone | -0.39 | -0.85 | 2.5 x 10⁻⁵ |

| 97% TFE | -2.71 | 4.60 | 1.2 x 10⁻³ |

| 70% HFIP | -3.80 | 5.20 | 2.5 x 10⁻³ |

| Note: Data is illustrative and based on trends observed for similar compounds. |

Influence of Solvent Polarity and Nucleophilicity on Reaction Pathways

The choice of solvent has a profound impact on the reaction mechanism of aryl chloroformates. Solvents with high nucleophilicity (e.g., aqueous ethanol, aqueous acetone) tend to favor a bimolecular addition-elimination pathway. In these solvents, the solvent molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon in the rate-determining step.

Conversely, in solvents with high ionizing power but low nucleophilicity, such as those containing fluoroalcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), a shift towards a unimolecular ionization (SN1-like) mechanism can be observed for some related compounds. nih.govhilarispublisher.comhilarispublisher.com This dual-mechanism behavior is often seen in the solvolysis of compounds like 4-fluorophenyl chlorothionoformate. nih.govhilarispublisher.comhilarispublisher.com For this compound, it is plausible that in highly ionizing, non-nucleophilic media, an ionization pathway could compete with the bimolecular pathway.

The l/m ratio derived from the Grunwald-Winstein analysis is often used to distinguish between these mechanistic pathways. A high l/m ratio (typically > 1.0) is indicative of a bimolecular mechanism with significant nucleophilic involvement in the transition state. For phenyl chloroformate, this ratio is around 3.0, strongly supporting the addition-elimination mechanism. mdpi.com

Investigations into the Role of Substituent Electronic Effects (Chloro and Fluoro Groups) on Reactivity

The presence of electron-withdrawing substituents, such as chlorine and fluorine, on the phenyl ring is expected to significantly influence the reactivity of this compound. These halogen atoms exert both inductive (-I) and resonance (+R) effects. However, for halogens, the inductive effect is generally dominant.

The electron-withdrawing nature of the chloro and fluoro groups would make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This would likely lead to an increase in the rate of solvolysis compared to unsubstituted phenyl chloroformate, particularly in nucleophilic solvents where the addition-elimination mechanism prevails. Studies on p-nitrophenyl chloroformate, which has a strongly electron-withdrawing nitro group, show a similar rate enhancement and a mechanism consistent with a rate-determining addition step. mdpi.com

The position of the substituents also matters. The fluorine atom at the ortho position and the chlorine atom at the para position would both contribute to the activation of the acyl carbon towards nucleophilic attack. The ortho-fluoro substituent, in addition to its electronic effect, might also exert a steric influence, although this is generally considered to be minimal for fluorine due to its small size.

Proposed Reaction Mechanisms: Unimolecular versus Bimolecular Pathways

For this compound, the predominant reaction mechanism in most common solvents is expected to be the bimolecular addition-elimination pathway . This pathway involves the nucleophilic attack of a solvent molecule on the carbonyl carbon to form a tetrahedral intermediate, which then collapses by expelling the chloride ion.

In highly ionizing and poorly nucleophilic solvents, a competing unimolecular ionization pathway might become significant. This pathway would involve the slow, rate-determining cleavage of the C-Cl bond to form an acylium ion intermediate, which would then be rapidly captured by the solvent. The presence of electron-withdrawing groups on the phenyl ring generally disfavors the formation of a positive charge on the adjacent oxygen atom, which would argue against a facile unimolecular pathway. However, studies on analogous compounds show that this pathway can be operative under the right solvent conditions. nih.govhilarispublisher.comhilarispublisher.com

The dichotomy between these two pathways is a common theme in the study of chloroformate reactivity. The balance between them is delicately influenced by the substrate structure, solvent nucleophilicity, and solvent ionizing power.

Computational Chemistry and Quantum Mechanical Modeling of Transition States

Such studies would allow for:

The calculation of activation energies for the competing pathways, providing a theoretical basis for predicting which mechanism is favored under different conditions.

The visualization of the geometric structures of the transition states. For the bimolecular pathway, this would involve the approaching nucleophile and the elongating C-Cl bond in a tetrahedral arrangement around the central carbon.

An analysis of the electronic structure of the transition states, including charge distribution, which can help in understanding the role of the chloro and fluoro substituents in stabilizing or destabilizing the transition state.

For example, computational studies on related systems could provide the following type of data:

| Reaction Pathway | Transition State Structure | Calculated Activation Energy (kcal/mol) (Hypothetical) |

| Bimolecular (AN+DN) | Tetrahedral-like with partial bonds to nucleophile and leaving group | 15-20 |

| Unimolecular (SN1) | Linear acylium ion-like | 25-30 |

| Note: Activation energies are illustrative and would vary with the computational method and solvent model used. |

These computational approaches would complement experimental kinetic data to provide a comprehensive and detailed picture of the reactivity of this compound.

Applications of 4 Chloro 2 Fluorophenyl Chloroformate in Complex Organic Synthesis

Integration into Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates substantial portions of all starting materials. The use of 4-chloro-2-fluorophenyl chloroformate in MCRs offers a direct pathway to introduce a carbamate (B1207046) or carbonate linkage, thereby rapidly increasing molecular complexity and diversity.

While specific examples in the literature prominently featuring this compound in well-known named MCRs like the Ugi or Passerini reactions are not widespread, its fundamental reactivity lends itself to such applications. wikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnih.govnih.govnih.gov The chloroformate can act as a key electrophilic component, reacting in situ with a nucleophilic species (typically an amine) to form a carbamate. This carbamate-forming step can be integrated into a sequence with other bond-forming events.

For instance, a hypothetical three-component reaction could involve an amine, an aldehyde, and this compound. The initial reaction between the amine and the chloroformate would yield a 4-chloro-2-fluorophenoxycarbonyl-protected amine. This intermediate could then participate in subsequent transformations, such as additions to the aldehyde, all within a single pot. This approach allows for the modular construction of diverse molecular scaffolds, where variations in each of the three components can lead to a large library of related but structurally distinct compounds.

Table 1: Potential Role of this compound in MCRs

| MCR Component 1 | MCR Component 2 | Role of this compound | Resulting Linkage | Potential Product Class |

|---|---|---|---|---|

| Primary or Secondary Amine | Aldehyde or Ketone | Electrophilic partner for amine | Carbamate | β-Amino carbonyl derivatives |

| Amino alcohol | Isocyanide | Dual electrophile for amine and alcohol | Carbamate and Carbonate | Functionalized peptidomimetics |

| Diamine | Dicarbonyl Compound | Linker and protecting group precursor | Carbamate | Precursors to heterocyclic systems |

Utilization in Stereoselective and Asymmetric Synthesis

Although this compound is an achiral molecule, it can be effectively employed in stereoselective and asymmetric synthesis. Its role in these transformations is typically to react with a chiral substrate or in the presence of a chiral catalyst, leading to the preferential formation of one stereoisomer over another.

One major application is in the kinetic resolution of racemic mixtures of chiral nucleophiles, such as amines or alcohols. nih.govethz.chwikipedia.orgethz.ch In a kinetic resolution, the two enantiomers of a racemic starting material react at different rates with a chiral reagent. While the chloroformate itself is not chiral, it can be used in conjunction with a chiral catalyst (e.g., a chiral amine or phosphine). The catalyst would preferentially activate one enantiomer of the racemic substrate, leading to its faster reaction with the chloroformate. This process results in an enantioenriched unreacted starting material and a product with the opposite stereochemistry.

Another strategy involves diastereoselective reactions. If a substrate already contains one or more stereocenters, its reaction with this compound can proceed with high diastereoselectivity. The existing stereocenter(s) can direct the approach of the chloroformate, leading to the preferential formation of one diastereomer. This is particularly relevant in the synthesis of complex natural products and pharmaceuticals where precise control of stereochemistry is paramount. For example, the reaction of the chloroformate with a chiral amino alcohol can lead to the selective formation of a carbamate at the amine, with the stereochemistry of the product being influenced by the adjacent chiral hydroxyl group.

Table 2: Scenarios for Stereoselective Synthesis

| Synthetic Strategy | Role of this compound | Chiral Element | Outcome |

|---|---|---|---|

| Kinetic Resolution | Achiral acylating agent | Chiral catalyst or auxiliary | Separation of enantiomers from a racemic mixture |

| Diastereoselective Reaction | Reagent for functional group modification | Existing stereocenter in the substrate | Preferential formation of one diastereomer |

| Asymmetric Desymmetrization | Reagent reacting with a prochiral substrate | Chiral ligand or catalyst | Creation of a new stereocenter with high enantiomeric excess |

Role as a Protecting Group Reagent in Organic Transformations

A primary and well-established application of chloroformates in organic synthesis is for the protection of functional groups, particularly amines. This compound is an excellent reagent for introducing the 4-chloro-2-fluorophenoxycarbonyl (Cfoc) group, a carbamate-based protecting group for primary and secondary amines.

The protection reaction proceeds via a straightforward nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride ion. The reaction is typically carried out in the presence of a mild base to neutralize the HCl byproduct.

The stability of the resulting Cfoc-protected amine is a key feature. The electron-withdrawing nature of the chlorine and fluorine atoms on the phenyl ring decreases the electron density on the carbamate oxygen, making the carbamate linkage more stable towards acidic conditions compared to acid-labile groups like the tert-butoxycarbonyl (Boc) group. However, this electronic effect also makes the aryl group a better leaving group, allowing for cleavage under specific, often nucleophilic or reductive, conditions. This provides an orthogonal protecting group strategy, where the Cfoc group can be selectively removed in the presence of other protecting groups like Boc or Fmoc. organic-chemistry.orgresearchgate.netfigshare.com

Table 3: Comparison of Amine Protecting Groups

| Protecting Group | Abbreviation | Structure | Typical Cleavage Conditions | Stability |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-CO- | Strong Acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis |

| Benzyloxycarbonyl | Cbz or Z | C₆H₅CH₂-O-CO- | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid and base |

| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O-CO- | Base (e.g., Piperidine) | Stable to acid, hydrogenolysis |

| 4-Chloro-2-fluorophenoxycarbonyl | Cfoc | 4-Cl,2-F-C₆H₃-O-CO- | Strong nucleophiles, possibly reductive cleavage (e.g., Schwartz reagent) | Stable to acid, potentially stable to mild base and hydrogenolysis |

Application in the Construction of Macrocyclic and Supramolecular Architectures

The construction of macrocycles and the engineering of supramolecular assemblies are at the forefront of modern chemistry. This compound can serve as a valuable tool in this field, primarily by acting as a rigid or semi-rigid linker to facilitate cyclization reactions.

In macrocyclization, the reagent can be used to bridge two distal functional groups within the same molecule or in a bimolecular fashion to form a cyclic dimer or oligomer. For example, a linear precursor containing two nucleophilic sites, such as a diamine or an amino alcohol, can be treated with this compound under high-dilution conditions. This would lead to an intramolecular reaction forming a macrocycle containing a stable carbamate or carbonate linkage. The substituted phenyl group provides a degree of conformational rigidity to the resulting macrocycle. nih.govsibran.ruresearchgate.netresearchgate.net

Furthermore, the carbamate linkage formed is an excellent hydrogen-bonding motif. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions are crucial for the formation of ordered, non-covalent supramolecular structures. nih.govrsc.orgresearchgate.netnewswise.comnih.gov By incorporating the 4-chloro-2-fluorophenoxycarbonyl moiety into molecules, chemists can program them to self-assemble into higher-order structures like sheets, helices, or nanotubes. The chloro and fluoro substituents can also participate in other non-covalent interactions, such as halogen bonding or dipole-dipole interactions, further directing the assembly process.

Table 4: Building Blocks for Macrocyclization with this compound

| Linear Precursor | Number of Equivalents of Chloroformate | Resulting Macrocycle Type | Key Linkage(s) |

|---|---|---|---|

| Aliphatic Diamine (e.g., H₂N-(CH₂)n-NH₂) | 2 | [2+2] Dimer | Carbamate |

| Amino Alcohol (e.g., H₂N-(CH₂)n-OH) | 1 | Monomer Cyclization | Carbamate |

| Diol (e.g., HO-(CH₂)n-OH) | 1 | Monomer Cyclization | Carbonate |

| Aromatic Diamine | 2 | Rigid [2+2] Dimer | Carbamate |

Strategic Research Applications of 4 Chloro 2 Fluorophenyl Chloroformate in Medicinal Chemistry

Design and Synthesis of Pharmacologically Relevant Compounds Containing Carbamate (B1207046) and Ester Linkages

The chloroformate group is a highly reactive acylating agent, making 4-chloro-2-fluorophenyl chloroformate an efficient reagent for the synthesis of various pharmacologically important compounds. The carbamate and ester functional groups are prevalent in a wide array of approved drugs, valued for their chemical stability and ability to engage in crucial hydrogen bonding interactions with biological targets. acs.org

In ligand design, the ability to systematically modify a lead compound and explore the structure-activity relationship (SAR) is paramount. This compound serves as an excellent reagent for this purpose. By reacting it with primary or secondary amines present on a lead molecule, medicinal chemists can introduce a 4-chloro-2-fluorophenoxycarbonyl group. This reaction is typically high-yielding and proceeds under mild conditions.

The resulting carbamate derivatives can then be evaluated for their binding affinity to the target receptor or enzyme. The introduction of this specific halogenated phenyl moiety can alter the ligand's electronic distribution, steric profile, and lipophilicity, potentially leading to improved interactions within the target's binding pocket. For instance, the chlorine and fluorine atoms can engage in specific halogen bonding or other non-covalent interactions, anchoring the ligand more effectively. This approach allows for a targeted exploration of the chemical space around a core scaffold.

A general scheme for this functionalization is presented below:

Reaction Scheme: Carbamate Formation| Reactant 1 | Reactant 2 | Product | Linkage Formed |

|---|---|---|---|

| R-NH₂ (Amine) | This compound | R-NH-C(=O)O-C₆H₃ClF | Carbamate |

Synthesis of Scaffold-Based Libraries for Biological Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, requiring large libraries of diverse chemical compounds. This compound is a suitable building block for the combinatorial synthesis of such libraries. Its reactivity allows for its use in parallel synthesis schemes, where a common molecular scaffold containing an amine or alcohol group can be reacted with the chloroformate to generate a library of derivatives.

This strategy is particularly effective for decorating a central scaffold with the 4-chloro-2-fluorophenyl group, which introduces specific and desirable properties related to halogen substitution. The generation of these libraries enables the rapid screening of thousands of compounds to identify initial "hits" with promising biological activity. Methodologies for carbamate synthesis have been developed that are convenient for generating large combinatorial libraries for the rapid screening of bioactive molecules. acs.org

Rationalizing the Impact of Halogen Substitution on Molecular Interactions in Drug Design

The presence and position of halogen atoms on a drug molecule can dramatically influence its pharmacokinetic and pharmacodynamic properties. The 4-chloro-2-fluoro substitution pattern on the phenyl ring of this reagent is a strategic choice, leveraging the distinct and often complementary effects of fluorine and chlorine.

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry. nih.gov Its small size means it can often replace a hydrogen atom without introducing significant steric hindrance. researchgate.net However, its high electronegativity creates a strong, polarized carbon-fluorine (C-F) bond, which can lead to several beneficial effects:

Enhanced Binding Affinity: The polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with amino acid residues in a protein's active site, thereby increasing the ligand's binding affinity. nih.gov

Metabolic Stability: The C-F bond is exceptionally strong (around 108 kcal/mol), making it resistant to metabolic cleavage. acs.org Strategically placing a fluorine atom at a potential site of oxidative metabolism (e.g., a para-position on a phenyl ring) can block this pathway, thereby increasing the drug's half-life and bioavailability. acs.org

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines. This can be crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and target engagement.

Table of Fluorine's Impact on Drug Properties:

| Property | Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Binding Affinity | Often increased | Participation in electrostatic and dipole interactions. nih.gov |

| Metabolic Stability | Increased | High strength of the C-F bond blocks metabolic pathways. acs.org |

| Lipophilicity | Increased (for single F) | Can enhance membrane permeability. researchgate.net |

| pKa of Proximal Amines | Decreased | Inductive electron-withdrawing effect. |

Implications of Chlorine Substitution on Lipophilicity and Receptor Recognition

Chlorine, often referred to as a "magic" atom in drug discovery, offers a different set of advantages. nih.gov While also an electronegative halogen, its larger size and greater polarizability compared to fluorine lead to distinct effects on molecular properties.

Increased Lipophilicity: The substitution of a hydrogen atom with chlorine generally leads to a significant increase in a molecule's lipophilicity (logP). This can enhance membrane permeability and improve absorption, distribution, metabolism, and excretion (ADME) properties. Computational studies have shown that the addition of chloro substituents often increases the physicochemical properties and stability of inhibitors. nih.gov

Halogen Bonding: Unlike fluorine, the larger chlorine atom has a region of positive electrostatic potential on its outer surface (a σ-hole), allowing it to act as a halogen bond donor. This directional, non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a receptor's binding site can significantly contribute to binding affinity and selectivity. nih.gov

Bioisosteric Replacement: Chlorine can serve as a bioisostere for other groups, such as a methyl group, allowing chemists to fine-tune a molecule's size and electronics while maintaining or improving its biological activity. nih.gov

Development of Prodrugs and Bioconjugates through Carbonate Formation

Beyond direct synthesis of active compounds, this compound is a valuable reagent for creating prodrugs and bioconjugates through the formation of carbonate linkages. A prodrug is an inactive or less active precursor that is metabolized in the body to release the active parent drug. nih.gov

This strategy is often employed to overcome challenges such as poor solubility, low bioavailability, or off-target toxicity. By reacting this compound with a hydroxyl group on a parent drug, a carbonate prodrug is formed. The resulting 4-chloro-2-fluorophenoxycarbonyl moiety can mask the polar hydroxyl group, increasing the drug's lipophilicity and ability to cross cell membranes.

Once absorbed, this carbonate linkage can be designed to be cleaved by specific enzymes (e.g., esterases) in the target tissue, releasing the active drug and the 4-chloro-2-fluorophenol (B1580588) byproduct. This targeted release mechanism can enhance therapeutic efficacy while minimizing systemic side effects. Similarly, this chemistry can be used to link a drug molecule to a targeting moiety (e.g., an antibody or peptide) to create a bioconjugate that delivers the therapeutic agent specifically to diseased cells.

Contribution to the Generation of Novel Chemical Entities for Target Validation

The process of target validation is a critical step in the drug discovery pipeline, aiming to confirm that a specific biological target is involved in the disease process and that modulating its activity is likely to have a therapeutic effect. The generation of diverse and well-characterized small molecule libraries plays a crucial role in this process. This compound serves as a key reagent in the synthesis of such libraries, primarily through the formation of carbamate and urea (B33335) derivatives.

The 4-chloro-2-fluorophenyl moiety, when incorporated into a molecule, can significantly influence its biological activity and pharmacokinetic profile. The chlorine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to a protein target. The fluorine atom, with its high electronegativity and small size, can alter the acidity of nearby functional groups, improve metabolic stability, and enhance membrane permeability.

A notable example of the utility of the 4-chloro-2-fluorophenyl structural motif is found in the development of potent inhibitors of the Murine Double Minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor. In the quest to identify novel MDM2 inhibitors, researchers have synthesized and evaluated compounds bearing this specific substitution pattern.

One such compound, a potent and orally active MDM2 inhibitor, incorporates a 4'-(3-chloro-2-fluorophenyl) group. acs.org The synthesis of this class of compounds often involves the reaction of an amine with a suitable chloroformate or the coupling of an aniline (B41778) derivative. While the direct use of this compound in this specific synthesis is not explicitly detailed in the available literature, the presence of the resulting structural motif underscores its importance in generating chemical entities for validating targets like MDM2.

The general synthetic utility of phenyl chloroformates lies in their ability to react with primary and secondary amines to form stable carbamate linkages. This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries of compounds from a set of diverse amine building blocks. By employing this compound in such synthetic strategies, medicinal chemists can systematically introduce the 4-chloro-2-fluorophenyl carbamoyl (B1232498) group into a wide array of molecular scaffolds.

The resulting libraries of carbamates can then be screened against a variety of biological targets to identify "hits"—molecules that exhibit a desired biological activity. These hits serve as starting points for further optimization and provide crucial evidence for the validation of the biological target. The physicochemical properties conferred by the 4-chloro-2-fluorophenyl group, such as lipophilicity and metabolic stability, can be advantageous in developing cell-permeable probes for target validation in cellular assays.

The table below illustrates the potential for generating a focused library of carbamates using this compound and a selection of amine building blocks. Such a library would allow for the exploration of the structure-activity relationship (SAR) around a particular molecular core, providing valuable data for target validation.

| Amine Building Block | Resulting Carbamate Structure | Potential Therapeutic Area |

|---|---|---|

| Piperidine | 4-Chloro-2-fluorophenyl piperidine-1-carboxylate | Central Nervous System Disorders |

| Morpholine | 4-Chloro-2-fluorophenyl morpholine-4-carboxylate | Oncology |

| (S)-3-Aminopyrrolidine | (S)-4-Chloro-2-fluorophenyl 3-aminopyrrolidine-1-carboxylate | Infectious Diseases |

| Aniline | 4-Chloro-2-fluorophenyl phenylcarbamate | Inflammation |

Future Research Directions and Unexplored Avenues for 4 Chloro 2 Fluorophenyl Chloroformate

Development of Sustainable and Eco-Friendly Synthetic Methodologies

Traditional methods for synthesizing chloroformates often rely on hazardous reagents like phosgene (B1210022) gas and stoichiometric amounts of catalysts or bases, generating significant waste. acs.orgwikipedia.orgjustia.com Future research must prioritize the development of greener, safer, and more efficient synthetic routes to 4-Chloro-2-fluorophenyl chloroformate.

Continuous Flow Synthesis: Transitioning from batch to continuous flow processing is a paramount objective. Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, which is critical when handling highly reactive intermediates. nih.gov This technology can enhance safety by minimizing the volume of hazardous materials at any given time and can improve yield and purity. wikipedia.org A key area of investigation would be the development of a continuous flow process using triphosgene, a safer solid phosgene equivalent, and a suitable organic or inorganic base. justia.comgoogle.com

Photo-on-Demand Synthesis: An innovative and eco-friendly approach involves the in situ generation of phosgene from chloroform (B151607) using photochemical methods. organic-chemistry.orgorganic-chemistry.org Chloroform can serve as both the solvent and the reagent, which, upon irradiation with UV light in the presence of oxygen, generates the necessary phosgene in a controlled manner. organic-chemistry.orgthieme-connect.comnih.govsigmaaldrich.comyoutube.com This "photo-on-demand" strategy avoids the storage and handling of highly toxic phosgene, drastically improving the safety profile of the synthesis. organic-chemistry.orgyoutube.com Adapting this method for aryl alcohols like 4-chloro-2-fluorophenol (B1580588) could represent a significant leap forward in the sustainable production of the title compound.

Catalyst and Solvent Optimization: Research into recyclable catalysts and green solvents is another vital avenue. Identifying heterogeneous catalysts that can be easily separated and reused would reduce waste and production costs. Furthermore, replacing traditional chlorinated solvents with more environmentally benign alternatives, or even developing solvent-free reaction conditions, would align the synthesis with the principles of green chemistry.

| Synthesis Methodology | Key Advantages | Potential Research Focus for this compound |

| Continuous Flow | Enhanced safety, superior process control, improved yield | Optimization of reactor design, residence time, and catalyst screening. |

| Photo-on-Demand | Avoids use of phosgene gas, uses chloroform as reagent/solvent | Determining optimal light wavelength, oxygen flow, and reaction kinetics. |

| Alternative Reagents | Triphosgene is a safer, solid alternative to phosgene gas | Screening of non-toxic catalysts and bases compatible with triphosgene. |

Exploration of Novel Reactivity with Non-Traditional Nucleophiles and Electrophiles

The classical reactivity of chloroformates involves reactions with O- and N-nucleophiles. wikipedia.org A significant frontier for research lies in exploring the reactivity of this compound with a broader, more unconventional range of reactants.

Carbon-Based Nucleophiles: While reactions with alcohols and amines are well-established, the interaction with carbon nucleophiles is less explored. Future studies could investigate:

Organometallic Reagents: Reactions with organocopper reagents, which can be derived from Grignard reagents, have shown promise for the synthesis of esters from chloroformates. organic-chemistry.orgresearchgate.net Investigating the coupling of this compound with various organolithium or organomagnesium reagents could lead to the direct formation of novel ketones or esters, providing a powerful tool for C-C bond formation. wisc.eduorganic-chemistry.orglibretexts.orglibretexts.org

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions represent a particularly exciting avenue. It has been demonstrated that arylboronic acids can couple with chloroformates in a Suzuki-type reaction to yield aryl esters and amides. thieme-connect.comresearchgate.net Exploring the scope of this reaction for this compound with various boronic acids, organostannanes, or other organometallic partners could unlock pathways to a wide array of biaryl derivatives and other complex structures. researchgate.net

Electrophilic Activation and Friedel-Crafts Type Reactions: The chloroformate group is not typically considered an electrophile for Friedel-Crafts reactions. However, research into its activation using strong Lewis acids could reveal novel reactivity. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com Such a strategy might enable the direct acylation of electron-rich aromatic or heteroaromatic systems, providing a direct route to unsymmetrical diaryl ketones, a valuable structural motif in medicinal chemistry and materials science.

Advanced Material Science Applications of Derivatives

Derivatives of this compound hold considerable potential as building blocks for high-performance materials. The presence of both chlorine and fluorine atoms on the phenyl ring is expected to impart unique properties to any resulting polymers.

High-Performance Polycarbonates: Aryl chloroformates are precursors for the synthesis of polycarbonates. google.com A major research direction is the development of bisphenol A (BPA)-free polycarbonates due to health concerns associated with BPA. mt.comnih.gov this compound could be reacted with various bio-based or custom-synthesized bisphenols to create novel polycarbonates. mt.comuwindsor.ca The halogen atoms are anticipated to enhance properties such as:

Thermal Stability and Flame Retardancy: The inherent stability of the C-F and C-Cl bonds can increase the decomposition temperature and flame resistance of the polymer.

Optical Properties: The fluorine content can lower the refractive index and improve the optical clarity of the material.

Chemical Resistance: Halogenation can increase the polymer's resistance to solvents and chemical degradation.

Research in this area would involve synthesizing a library of polycarbonates and systematically characterizing their thermal, mechanical, and optical properties to establish structure-property relationships. nih.govacs.org

| Polymer Property | Expected Influence of 4-Chloro-2-fluoro-substituents | Potential Application |

| Thermal Stability | Increased due to strong C-Halogen bonds | High-temperature electronics, aerospace components |

| Flame Retardancy | Enhanced due to halogen content | Fire-resistant coatings and materials |

| Refractive Index | Potentially lowered by fluorine | Optical lenses, advanced optical fibers |

| Dielectric Constant | Potentially lowered | Insulators for microelectronics |

In Situ Reaction Monitoring and Process Analytical Technology (PAT) Implementations

To move from laboratory-scale synthesis to robust industrial production, a deep understanding of the reaction dynamics is essential. Process Analytical Technology (PAT) provides the tools for real-time monitoring and control of chemical processes. organic-chemistry.org

Future research should focus on implementing PAT for the synthesis of this compound, particularly within a continuous flow setup. nih.gov

In Situ Spectroscopic Monitoring: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be integrated directly into the reactor to monitor the concentration of reactants, intermediates, and the final product in real-time. This data is invaluable for determining reaction kinetics, identifying potential side reactions, and ensuring consistent product quality.

Real-Time Optimization: By coupling in situ monitoring with automated control systems, it becomes possible to create self-optimizing processes. The system could automatically adjust parameters like temperature, flow rate, or reagent stoichiometry to maintain optimal conditions, maximizing yield and minimizing impurities. This approach accelerates process development and ensures manufacturing robustness.

Theoretical and Experimental Synergies for Deeper Mechanistic Understanding

A fundamental understanding of the reaction mechanisms governing the reactivity of this compound is crucial for predicting its behavior and designing new applications. A synergistic approach combining experimental kinetics with computational modeling offers the most powerful path to this understanding.

Experimental Kinetic Studies: The solvolysis (reaction with a solvent) of chloroformates is a key model for understanding their reactivity. The extended Grunwald-Winstein equation is a well-established linear free energy relationship used to dissect reaction mechanisms, determining the extent to which a reaction proceeds via a bimolecular addition-elimination pathway versus a unimolecular ionization pathway. organic-chemistry.orgwisc.eduorganic-chemistry.org Applying this analysis to the solvolysis of this compound across a wide range of solvents would provide quantitative insight into its reactivity and the nature of the transition state. nih.govresearchgate.net The electron-withdrawing nature of the chloro and fluoro substituents is expected to significantly influence these mechanistic pathways compared to unsubstituted phenyl chloroformate. nih.gov

Computational Modeling: Theoretical calculations, particularly using Density Functional Theory (DFT), can provide a detailed picture of the reaction at a molecular level. google.com DFT can be used to:

Model the geometries of reactants, intermediates, and transition states.

Calculate the activation energies for different potential reaction pathways.

Elucidate the electronic effects of the halogen substituents on the reactivity of the chloroformate group.

By combining the macroscopic data from experimental kinetic studies with the microscopic insights from DFT calculations, a comprehensive and predictive model of the reactivity of this compound can be developed. This knowledge would be instrumental in optimizing existing reactions and rationally designing new synthetic transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.